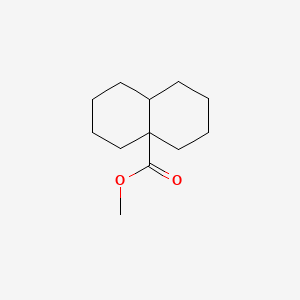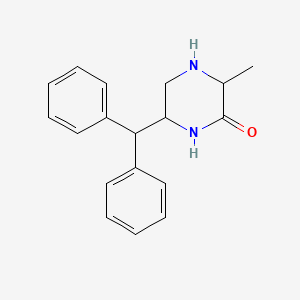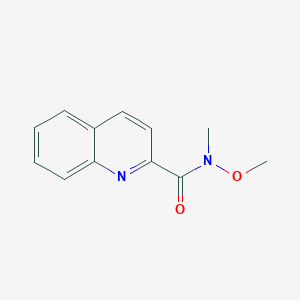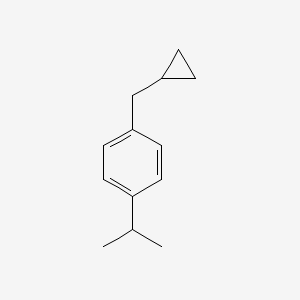
Methyl octahydro-4a(2H)-naphthalenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl octahydro-4a(2H)-naphthalenecarboxylate is a chemical compound with a complex structure, characterized by its octahydro-naphthalene core
Méthodes De Préparation
The synthesis of Methyl octahydro-4a(2H)-naphthalenecarboxylate typically involves multiple steps. One common synthetic route starts with the hydrogenation of naphthalene derivatives under high pressure and temperature conditions. This process results in the formation of the octahydro-naphthalene core. The subsequent esterification reaction with methanol in the presence of an acid catalyst yields the final product. Industrial production methods often employ continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Des Réactions Chimiques
Methyl octahydro-4a(2H)-naphthalenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group, forming amides or thioesters.
Applications De Recherche Scientifique
Methyl octahydro-4a(2H)-naphthalenecarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: This compound is used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl octahydro-4a(2H)-naphthalenecarboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
Comparaison Avec Des Composés Similaires
Methyl octahydro-4a(2H)-naphthalenecarboxylate can be compared with other similar compounds such as:
1 (2H)-Naphthalenone, octahydro-4a,8a-dimethyl-7- (1-methylethyl)-: This compound has a similar octahydro-naphthalene core but differs in its functional groups and substitution pattern.
4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-: Another related compound with a hydroxyl group instead of an ester group.
2H-2,4a-Methanonaphthalen-8(5H)-one: This compound features a methano bridge and a ketone group, providing different chemical properties and reactivity.
Propriétés
Numéro CAS |
62338-25-4 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
methyl 2,3,4,5,6,7,8,8a-octahydro-1H-naphthalene-4a-carboxylate |
InChI |
InChI=1S/C12H20O2/c1-14-11(13)12-8-4-2-6-10(12)7-3-5-9-12/h10H,2-9H2,1H3 |
Clé InChI |
ZAMDBHONWRZVLI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CCCCC1CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960767.png)

![3,4,8,9-Tetrahydro-6-methoxy-3,3,8,8-tetramethyl-1-(4-methyl-2-phenyl-1H-imidazol-5-yl)furo[2,3-h]isoquinoline](/img/structure/B13960780.png)

![4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid](/img/structure/B13960795.png)






![4-Chloro-3-[[2-(2,4-dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13960835.png)
